Ethyl 6-[(4-chlorophenyl)carbonyl]-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate
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Overview
Description
ETHYL 6-(4-CHLOROBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidine derivatives are known for their diverse biological activities and are integral components of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-(4-CHLOROBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 4-chlorobenzoyl chloride and phenylhydrazine under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like chloroform at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
ETHYL 6-(4-CHLOROBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
ETHYL 6-(4-CHLOROBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 6-(4-CHLOROBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: These compounds share a similar pyrimidine core and exhibit diverse biological activities.
Triazolopyrimidines: Another class of compounds with a pyrimidine ring, known for their medicinal properties.
Uniqueness
ETHYL 6-(4-CHLOROBENZOYL)-7-PHENYL-4,7-DIHYDRO[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE-5-CARBOXYLATE is unique due to its specific substituents and structural configuration, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives .
Properties
Molecular Formula |
C20H16ClN5O3 |
---|---|
Molecular Weight |
409.8 g/mol |
IUPAC Name |
ethyl 6-(4-chlorobenzoyl)-7-phenyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H16ClN5O3/c1-2-29-19(28)16-15(18(27)13-8-10-14(21)11-9-13)17(12-6-4-3-5-7-12)26-20(22-16)23-24-25-26/h3-11,17H,2H2,1H3,(H,22,23,25) |
InChI Key |
BWWVGXREMPHPII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C(N2C(=NN=N2)N1)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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